ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate (CAS 37522-19-3, molecular formula C₁₀H₁₀ClFN₂O₂, MW 244.65) is a hydrazonoyl chloride bearing a 4-fluorophenyl substituent on the hydrazone nitrogen. This compound belongs to the broader class of ethyl 2-chloro-2-(2-arylhydrazono)acetates, which serve as versatile 1,3-dipolar cycloaddition substrates for constructing nitrogen-containing heterocycles, most notably pyrazoles.

Molecular Formula C10H10ClFN2O2
Molecular Weight 244.65 g/mol
Cat. No. B11869329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate
Molecular FormulaC10H10ClFN2O2
Molecular Weight244.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NNC1=CC=C(C=C1)F)Cl
InChIInChI=1S/C10H10ClFN2O2/c1-2-16-10(15)9(11)14-13-8-5-3-7(12)4-6-8/h3-6,13H,2H2,1H3/b14-9+
InChIKeyVVERUMZUZIFIQN-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2E)-2-Chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate (CAS 37522-19-3): A Specialized Hydrazonoyl Chloride Building Block for Heterocyclic Synthesis and Drug Intermediate Procurement


Ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate (CAS 37522-19-3, molecular formula C₁₀H₁₀ClFN₂O₂, MW 244.65) is a hydrazonoyl chloride bearing a 4-fluorophenyl substituent on the hydrazone nitrogen. This compound belongs to the broader class of ethyl 2-chloro-2-(2-arylhydrazono)acetates, which serve as versatile 1,3-dipolar cycloaddition substrates for constructing nitrogen-containing heterocycles, most notably pyrazoles [1]. Commercial sources list purities of 95–98%, with a characteristic melting point of 109 °C . The compound is supplied by multiple vendors, including Sigma-Aldrich (via Apollo Scientific), BOC Sciences, and CymitQuimica, positioning it as an accessible research intermediate .

Why Generic Substitution of Ethyl (2E)-2-Chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate Carries Procurement Risk: Physicochemical and Pharmacophoric Non-Interchangeability Among Arylhydrazono Analogs


Although the phenyl (CAS 28663-68-5), 4-chlorophenyl (CAS 27143-09-5), 4-bromophenyl (CAS 27143-10-8), and 4-methylphenyl (CAS 27171-88-6) analogs share the identical hydrazonoyl chloride core, they are not functionally interchangeable. The 4-fluoro substituent confers a unique combination of moderate lipophilicity (LogP 2.43), strong electron-withdrawing character (Hammett σₚ = 0.06 versus –0.17 for H, 0.23 for Cl, 0.23 for Br, and –0.17 for CH₃), and a well-documented pharmacophoric role in FDA-tracked drug candidates—specifically Pirazolac (ZK-76604), a non-steroidal anti-inflammatory pyrazole-3-acetic acid whose synthesis is contingent upon the 4-fluorophenyl-bearing hydrazonoyl chloride intermediate [1]. Substituting the 4-fluorophenyl group with phenyl, 4-chlorophenyl, or 4-methylphenyl would either abolish the drug candidate's pharmacophoric integrity or alter crucial physicochemical properties (e.g., LogP shift of +0.14 to +0.62 relative to the phenyl baseline) that govern downstream reactivity, purification, and biological target engagement . These differences directly translate into procurement risk for any application—whether medicinal chemistry, process development, or impurity reference standard preparation—that relies on the specific electronic and steric profile of the 4-fluorophenyl group.

Quantitative Procurement Evidence: Where Ethyl (2E)-2-Chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate Is Demonstrably Differentiated from Its Closest Analogs


LogP Modulation: The 4-Fluorophenyl Group Occupies a Lipophilicity Sweet Spot Between Unsubstituted Phenyl and 4-Bromophenyl Analogs

The target compound exhibits a calculated LogP of 2.43, which falls between the unsubstituted phenyl analog (LogP 2.29) and the 4-bromophenyl analog (LogP 3.05). This intermediate lipophilicity—approximately 1.4-fold more lipophilic than the phenyl analog and 2.3-fold less lipophilic than the bromophenyl analog—is a direct consequence of the 4-fluoro substituent's moderate electron-withdrawing effect . In the context of Lipinski's Rule of Five, a LogP value of 2.43 positions the compound within the favorable range (LogP < 5) while providing greater membrane permeability potential than the phenyl analog, yet avoiding the excessively high lipophilicity of the bromophenyl analog (LogP 3.05), which could increase the risk of poor aqueous solubility, CYP450 promiscuity, and hERG channel blockade.

Lipophilicity Drug-likeness Physicochemical profiling

Validated Drug Intermediate Pedigree: Exclusive Role of the 4-Fluorophenyl Analog in Pirazolac (ZK-76604) Synthesis per Schering AG Patents

Ethyl 2-chloro-2-(4-fluorophenylhydrazono)acetate is specifically claimed as the penultimate intermediate in the synthesis of Pirazolac, a 1,4-diarylpyrazole-3-acetic acid NSAID developed by Schering AG. The synthetic route disclosed in DE 2920941 and EP 0022906 involves the cyclization of the 4-fluorophenylhydrazonoyl chloride with 4-(4-chloro-β-styryl)morpholine to construct the 1-(4-fluorophenyl)-pyrazole core [1]. The requirement for the 4-fluorophenyl group is absolute—no phenyl, 4-chlorophenyl, or 4-methylphenyl alternative is claimed or referenced in this clinical candidate's synthetic route, establishing de facto that the 4-fluorophenyl analog is a necessary, non-substitutable input for any laboratory replicating Pirazolac or its derivatives.

Anti-inflammatory NSAID Pyrazole synthesis Process chemistry

Crystalline Handling Advantage: The 4-Fluorophenyl Analog Exhibits 31 °C Higher Melting Point Than the Phenyl Analog, Enabling Easier Purification and Solid-State Characterization

The target compound melts at 109.2–110.4 °C, which is substantially higher than the unsubstituted phenyl analog (77–80 °C) and moderately higher than the 2-chlorophenyl analog (90.9–92.8 °C) [1]. This 31 °C elevation in melting point (from ~78 °C to ~109 °C) correlates with greater crystal lattice energy, which in practical terms translates to superior crystalline stability at ambient storage temperatures, reduced tendency for deliquescence, and improved recrystallization behavior during purification. From a procurement standpoint, a higher-melting solid presents lower risk of physical degradation during shipping and storage, a critical consideration for laboratories in tropical climates or those without refrigerated storage.

Crystallinity Purification Solid-state characterization Process chemistry

Synthesis Efficiency: The 4-Fluorophenyl Analog Is Produced at 81.5% Yield Within a General 75–90% Protocol, Demonstrating Tolerable Fluorine Electron-Withdrawal Without Yield Collapse

Under a standardized Japp–Klingemann diazotization-condensation protocol, the target compound (designated 21b) was obtained in 81.5% isolated yield after recrystallization from ethanol, with 95% purity (HPLC) . This yield falls within the reported 75.2–90% range for the entire 21a–21m series, with the 2-chlorophenyl analog (21g) yielding 79.8% and the unsubstituted phenyl analog reported to yield 95% [1]. The modest yield reduction relative to the phenyl analog is attributable to the electron-withdrawing effect of the 4-fluoro substituent, which moderates the nucleophilicity of the intermediate diazonium species yet remains fully compatible with the general synthetic protocol without requiring specialized equipment or protecting groups.

Synthetic efficiency Yield Scale-up Process chemistry

Class-Level Antifungal Activity Precedent: 4-Fluorophenylhydrazone Derivatives Outperform Econazole Against C. krusei, Corroborating the Pharmacophoric Advantage of the 4-Fluoro Substituent

Although no published study has directly compared the antifungal activity of the title hydrazonoyl chloride with its 4-chloro, 4-bromo, or 4-methyl analogs, class-level evidence from structurally related 4-fluorophenylhydrazone derivatives strongly supports the pharmacophoric advantage of the 4-fluoro substituent. Specifically, in a series of (2-arylhydrazonomethyl)-substituted xanthones, the 4-fluorophenylhydrazinyl derivative (compound 13g) exhibited the highest activity against Candida krusei, surpassing the reference drug econazole in in vitro antifungal assays [1]. This finding is consistent with the well-established role of the 4-fluorophenyl group in enhancing target binding and metabolic stability compared to non-fluorinated, chloro, or bromo analogs in related hydrazone-based antimicrobial scaffolds.

Antifungal Candida Hydrazone Pharmacophore

Precursor Versatility: The Hydrazonoyl Chloride Functionality Enables Regioselective 1,3-Dipolar Cycloaddition to Form 1,3,4-Trisubstituted Pyrazoles That Are Not Accessible via Alternative Hydrazone Building Blocks

Ethyl 2-chloro-2-(2-arylhydrazono)acetates function as hydrazonoyl chloride 1,3-dipoles, enabling regioselective cycloaddition with electron-rich alkenes or enamines to produce fully substituted pyrazoles in a single step. This reactivity profile is preserved across the series, but the electronic character of the 4-substituent modulates the reactivity of the nitrile imine intermediate generated in situ. The 4-fluoro substituent (Hammett σₚ = 0.06) provides a balanced electronic effect—sufficiently electron-withdrawing to stabilize the nitrile imine dipole without excessively retarding the cycloaddition rate, unlike the strongly electron-withdrawing 4-nitro analog (σₚ = 0.78) or the electron-donating 4-methoxy analog (σₚ = –0.27) [1]. This balanced electronic profile has been exploited in the synthesis of 1-(4-fluorophenyl)-4-aryl-pyrazole-3-carboxylates through cycloaddition with β-enaminoketoesters and morpholino-styrenes, as demonstrated in the Pirazolac patent family [2].

Cycloaddition Pyrazole synthesis Regioselectivity Heterocyclic chemistry

Best-Fit Application Scenarios for Ethyl (2E)-2-Chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate Based on Validated Differentiation Evidence


Pirazolac and 1-(4-Fluorophenyl)pyrazole-3-acetic Acid Analog Synthesis

The compound is the designated hydrazonoyl chloride starting material in the Schering AG patent family (DE 2920941 / EP 0022906 / US 4391814) for synthesizing Pirazolac and structurally related 1-(4-fluorophenyl)-4-aryl-pyrazole-3-acetic acids. The 4-fluorophenyl group is integral to the final drug's pharmacophore; substituting this intermediate with the phenyl, 4-chlorophenyl, or 4-methylphenyl analog would produce a different pyrazole scaffold not covered by the existing process patents or pharmacological validation [1]. This scenario is most relevant for medicinal chemistry groups pursuing pyrazole-based anti-inflammatory agents and generic pharmaceutical process development teams requiring a patent-defined starting material.

Physicochemical Property-Driven Screening Library Synthesis

When building a hydrazonoyl chloride-based fragment or screening library where controlled lipophilicity is a design parameter, the LogP = 2.43 of the 4-fluoro analog provides a distinct data point between the phenyl (LogP = 2.29) and bromophenyl (LogP = 3.05) analogs. This intermediate lipophilicity, combined with the favorable melting point (109 °C) that facilitates automated solid handling, makes the compound an ideal building block for combinatorial chemistry platforms targeting lead-like chemical space (LogP 1–3) .

Regioselective 1,3-Dipolar Cycloaddition for 1,3,4-Trisubstituted Pyrazoles

The hydrazonoyl chloride functionality enables regioselective [3+2] cycloaddition with enamines, styryl morpholines, and β-enaminoketoesters to construct pyrazole cores in a single synthetic operation. The mild electron-withdrawing character of the 4-fluoro substituent (σₚ = 0.06) provides a balanced reactivity profile—sufficient dipole stabilization without the excessive deactivation associated with 4-nitro or 4-cyano analogs—making this compound a preferred cycloaddition substrate for heterocyclic chemistry groups focused on pyrazole, pyridazine, and thiadiazine synthesis [2].

Antifungal and Antimicrobial Hydrazone Derivative Screening

Class-level evidence demonstrates that 4-fluorophenylhydrazone derivatives exhibit superior antifungal activity compared to other halogen-substituted analogs (Fall et al., 2002). While direct activity data for the specific hydrazonoyl chloride are not available, the established pharmacophoric precedent of the 4-fluorophenyl group in antifungal hydrazone scaffolds supports the procurement of this compound as a privileged building block for antifungal screening programs, particularly against Candida species including C. krusei [3]. Researchers should note that this is a class-level inference and confirm activity independently.

Quote Request

Request a Quote for ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.